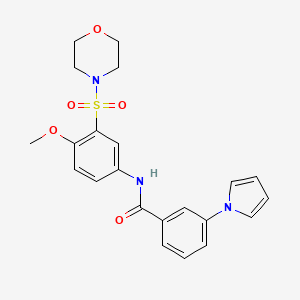NCGC00378430
CAS No.: 920650-00-6
Cat. No.: VC4599269
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920650-00-6 |
|---|---|
| Molecular Formula | C22H23N3O5S |
| Molecular Weight | 441.5 |
| IUPAC Name | N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
| Standard InChI Key | IFXCVBOQNYHBMX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical and Pharmacological Profile of NCGC00378430
Structural Characteristics
NCGC00378430 has the molecular formula C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>5</sub>S, featuring a sulfonyl group and an aromatic ether backbone. The SMILES notation (COc1ccc(NC(=O)c2cccc(c2)-n2cccc2)cc1S(=O)(=O)N1CCOCC1) reflects its complex heterocyclic structure, which enables selective binding to the SIX1/EYA2 protein complex .
Table 1: Chemical Properties of NCGC00378430
| Property | Value |
|---|---|
| CAS Number | 920650-00-6 |
| Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>5</sub>S |
| Molecular Weight | 441.5 g/mol |
| Solubility | 10 mM in DMSO |
| Purity | ≥99.74% |
| Storage Conditions | -20°C |
Pharmacokinetic and Pharmacodynamic Features
In vitro assays using the Alphascreen platform revealed an IC<sub>50</sub> of 52 µM for SIX1/EYA2 interaction inhibition . The compound exhibits metabolic stability in murine models, with no significant toxicity observed at therapeutic doses . Its ability to penetrate tumor tissues has been validated in xenograft models, where it achieved sufficient bioavailability to suppress metastasis .
Mechanism of Action: Targeting SIX1/EYA2 and Downstream Pathways
Disruption of SIX1/EYA2 Complex Formation
SIX1, a homeodomain transcription factor, requires interaction with EYA2 to activate pro-metastatic genes. NCGC00378430 binds to the SIX1-EYA2 interface, preventing their association and subsequent nuclear translocation . Structural studies suggest that the compound’s sulfonamide group forms hydrogen bonds with EYA2’s phosphatase domain, while its aromatic moieties stabilize hydrophobic interactions with SIX1 .
Modulation of TGF-β Signaling and EMT
By disrupting SIX1/EYA2, NCGC00378430 downregulates TGF-β pathway components such as SMAD2/3 and SNAIL1. In MDA-MB-231 breast cancer cells, treatment with 10 µM NCGC00378430 reduced TGF-β-induced SMAD phosphorylation by 67% and reversed EMT markers (e.g., E-cadherin restoration, N-cadherin suppression) .
Table 2: Key Pathway Alterations Induced by NCGC00378430
| Pathway Component | Effect of NCGC00378430 |
|---|---|
| SIX1/EYA2 Interaction | 72% inhibition at 50 µM |
| TGF-β/SMAD Signaling | 60–70% reduction in activity |
| EMT Markers | E-cadherin ↑ 2.5-fold; N-cadherin ↓ 80% |
Preclinical Efficacy in Breast Cancer Models
In Vitro Antimetastatic Activity
In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, SUM149), NCGC00378430 (20 µM) reduced migration by 55–60% in scratch assays and inhibited Matrigel invasion by 70% . RNA sequencing revealed normalization of SIX1-driven metabolic pathways, including glycolysis and glutaminolysis.
In Vivo Metastasis Suppression
In orthotopic mouse models, daily oral administration of 10 mg/kg NCGC00378430 for 28 days reduced lung metastasis incidence by 85% compared to controls, without altering primary tumor volume . Histopathological analysis showed no signs of hepatotoxicity or nephrotoxicity, supporting its favorable safety profile .
Clinical Relevance and Future Directions
Synergy with Existing Therapies
NCGC00378430 enhances the efficacy of paclitaxel in TNBC models, reducing viable tumor cells by an additional 40% compared to monotherapy . This synergy aligns with ongoing clinical trials (e.g., I-SPY2, NCT01042379) investigating combination therapies for high-risk breast cancer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume